molecular formula C13H17NO2 B2564964 Cyclohexyl 4-aminobenzoate CAS No. 80787-45-7

Cyclohexyl 4-aminobenzoate

Cat. No.: B2564964
CAS No.: 80787-45-7
M. Wt: 219.284
InChI Key: OVZZSSYVRJEJQF-UHFFFAOYSA-N
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Description

Cyclohexyl 4-aminobenzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of 4-aminobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

Cyclohexyl 4-aminobenzoate, like other PABA derivatives, can exhibit various biological activities Specific information about its interactions with enzymes, proteins, and other biomolecules is currently limited

Molecular Mechanism

Its parent compound, PABA, is known to be involved in the synthesis of folic acid in many bacterial species . Whether this compound shares similar mechanisms remains to be investigated.

Metabolic Pathways

PABA can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with cyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Nitrothis compound.

    Reduction: Cyclohexyl 4-aminobenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Cyclohexyl 4-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a local anesthetic.

    Industry: It is utilized in the production of polymers and as a stabilizer in certain formulations.

Comparison with Similar Compounds

Cyclohexyl 4-aminobenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).

    Methyl 4-aminobenzoate: Also used as a local anesthetic and in various industrial applications.

    Isobutyl 4-aminobenzoate: Utilized in the synthesis of pharmaceuticals and as a stabilizer.

Uniqueness: this compound stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

cyclohexyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZZSSYVRJEJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346108
Record name Cyclohexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80787-45-7
Record name Cyclohexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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